Cas no 90-50-6 (3,4,5-Trimethoxycinnamic acid)

3,4,5-Trimethoxycinnamic acid structure
3,4,5-Trimethoxycinnamic acid structure
Nom du produit:3,4,5-Trimethoxycinnamic acid
Numéro CAS:90-50-6
Le MF:C12H14O5
Mégawatts:238.236564159393
MDL:MFCD00004388
CID:34567
PubChem ID:735755

3,4,5-Trimethoxycinnamic acid Propriétés chimiques et physiques

Nom et identifiant

    • 3,4,5-Trimethoxycinnamic acid
    • 3,4,5-Trimethoxycinnamic
    • (2E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid
    • 3-(3,4,5-trimethoxyphenyl)-2-Propenoic acid
    • (TriMethylsilyl)ethynyllithiuM
    • 3,4,5-trimethoxy-cinnamicaci
    • 3,4,5-Trimethoxyzimtsure
    • 5-TriMethoxycinnaMic acid
    • o-methylsinapicacid
    • RARECHEM BK HC T328
    • TRIMETHOXYCINNAMICACID
    • Cinnamic acid, 3,4,5-trimethoxy- (6CI,7CI,8CI)
    • 3,4,5-Trimethoxyphenylacrylic acid
    • 3-(3,4,5-Trimethoxyphenyl)propenoic acid
    • NSC66175
    • 3-(3,4,5-Trimethoxyphenyl)-2-propenoicacid
    • O-Methylsinapic acid
    • Trimethoxycinnamic acid
    • 3-(3,4,5-trimethoxyphenyl)acrylic acid
    • SINAPIC ACID METHYL ETHER
    • 3,4,5-Trimethoxy cinnamic acid
    • 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
    • (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
    • 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (2E)-
    • Cinnamic acid, 3,4,5-trimethoxy-
    • 3,4,5-Trimethoxy-trans-cinnamic acid
    • SR-01000773278-2
    • 3,4,5-Trimethoxyphenylacrylate
    • 3, 4, 5-Trimethoxycinnamic Acid
    • 3,4,5-trimethoxykanelsyre
    • EN300-16919
    • Cinnamic acid,4,5-trimethoxy-
    • AC-16693
    • HMS2232E22
    • HY-W012123
    • NCGC00095563-02
    • T1104
    • W-100329
    • F3284-8534
    • Spectrum5_000448
    • BRN 1537834
    • NSC-66175
    • MLS002207275
    • 3,4,5-Trimethoxycinnamic acid (TMCA)
    • AC-24565
    • 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
    • 90-50-6
    • 3,4,5-Trimethoxycinnamic acid, 97%
    • 3-(3,5-Trimethoxyphenyl)-2-propenoic acid
    • AS-871/13102032
    • 3,4,5-Trimethoxycinnamic acid, analytical reference material
    • 646E4CC1-F441-40D8-B1BB-87A43D1B3600
    • C9096D920O
    • (e)-3,4,5-trimethoxycinnamic acid
    • MLS000757621
    • AS-11999
    • CHEBI:566519
    • Cinnamic acid, 3,4,5-trimethoxy-, (E)-
    • 3,4,5-Trimethoxy cinnamate
    • 3,5-Trimethoxycinnamic acid
    • BS-4465
    • 2-Propenoic acid,4,5-trimethoxyphenyl)-
    • 20329-98-0
    • AC-34784
    • SDCCGMLS-0066950.P001
    • bmse010224
    • BBL011951
    • UNII-C9096D920O
    • LS-54183
    • STK500969
    • BDBM232204
    • Q30061098
    • CS-W012839
    • 3,4,5-Trimethoxycinnamic acid, predominantly trans
    • HMS3886I07
    • 2-10-00-00354 (Beilstein Handbook Reference)
    • 3,4,5-Trimethoxybenzeneacrylic acid
    • AKOS000120453
    • s4961
    • (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid
    • DTXSID701298647
    • MFCD00004388
    • SPECTRUM290032
    • EN300-832999
    • SMR000371917
    • (2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid
    • (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
    • CCG-39479
    • trans-3,4,5-Trimethoxycinnamic acid
    • (E)-3-(3,4,5-trimethoxyphenyl)acrylicacid
    • NSC 66175
    • BSPBio_002796
    • EINECS 201-999-8
    • O-Methylsinapate
    • SR-01000773278
    • BRD-K63758740-001-02-3
    • Z2315575393
    • CHEMBL501235
    • 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (E)-
    • NCGC00095563-01
    • SCHEMBL207441
    • (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid
    • 3,4,5-Trimethoxycinnamic acid, pred. trans
    • 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid (ACI)
    • Cinnamic acid, 3,4,5-trimethoxy- (6CI, 7CI, 8CI)
    • HMS3369C15
    • KBio2_002453
    • KBio2_005021
    • SB67308
    • KBio2_007589
    • NS00076822
    • Epitope ID:119693
    • KBioGR_002068
    • KBioSS_002460
    • Spectrum_001918
    • FT-0614169
    • YTFVRYKNXDADBI-UHFFFAOYSA-N
    • SPBio_002049
    • 3,4,5-trimethoxyl cinnamic acid
    • Spectrum2_001955
    • DTXSID7059010
    • Spectrum3_001258
    • Spectrum4_001714
    • AKOS025243273
    • Q27225774
    • KBio3_002296
    • SY112388
    • NS00039362
    • ALBB-007558
    • 1ST2650
    • CHEBI:228320
    • A10221
    • DA-60204
    • MDL: MFCD00004388
    • Piscine à noyau: 1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)
    • La clé Inchi: YTFVRYKNXDADBI-UHFFFAOYSA-N
    • Sourire: O=C(C=CC1C=C(OC)C(OC)=C(OC)C=1)O
    • BRN: 153783

Propriétés calculées

  • Qualité précise: 238.08400
  • Masse isotopique unique: 238.084124
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 5
  • Complexité: 262
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 65
  • Le xlogp3: 1.4
  • Charge de surface: 0
  • Poids moléculaire: 238.24

Propriétés expérimentales

  • Couleur / forme: White cryst.
  • Dense: 1.1416 (rough estimate)
  • Point de fusion: 125-127 °C (lit.)
  • Point d'ébullition: 396.4℃ at 760 mmHg
  • Point d'éclair: 151.5℃
  • Indice de réfraction: 1.4571 (estimate)
  • Solubilité: 3040 mg/L @ 25 °C (est)
  • Le PSA: 64.99000
  • Le LogP: 1.81020
  • Solubilité: Soluble dans l'eau chaude et le chloroforme.

3,4,5-Trimethoxycinnamic acid Informations de sécurité

3,4,5-Trimethoxycinnamic acid Données douanières

  • Code HS:2916399090
  • Données douanières:

    Code douanier chinois:

    2916399090

    Résumé:

    2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé

    Résumé:

    2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

3,4,5-Trimethoxycinnamic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046492-25g
3,4,5-Trimethoxycinnamic acid
90-50-6 98%
25g
¥57.00 2024-04-26
TRC
T896038-50g
3,4,5-Trimethoxycinnamic Acid
90-50-6
50g
75.00 2021-07-16
Fluorochem
228036-1g
3,4,5-Trimethoxycinnamic acid
90-50-6 95%
1g
£10.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2983-100 mg
3,4,5-Trimethoxycinnamic acid
90-50-6 99.19%
100MG
¥440.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100657-5g
3,4,5-Trimethoxycinnamic acid
90-50-6 99%
5g
¥29.90 2023-09-01
S e l l e c k ZHONG GUO
S4961-25mg
3,4,5-Trimethoxycinnamic acid
90-50-6 99.69%
25mg
¥794.75 2023-09-15
eNovation Chemicals LLC
D518701-100g
3,4,5-TriMethoxycinnaMic acid
90-50-6 97%
100g
$315 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002597-5g
3,4,5-Trimethoxycinnamic acid
90-50-6 99%
5g
¥28 2024-05-21
MedChemExpress
HY-W012123-10mM*1mLinDMSO
3,4,5-Trimethoxycinnamic acid
90-50-6 99.22%
10mM*1mLinDMSO
¥550 2022-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046492-100g
3,4,5-Trimethoxycinnamic acid
90-50-6 98%
100g
¥266.00 2024-04-26

3,4,5-Trimethoxycinnamic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 16 h, rt
Référence
Synthesis of diverse analogues of Oenostacin and their antibacterial activities
Srivastava, Vandana; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 518-525

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide ;  rt
Référence
Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives
Zhao, Zefeng; et al, Bioorganic Chemistry, 2019, 88,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Référence
Synthesis of biphenyl compounds
Ren, Zhou-yang; et al, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

Synthetic Routes 4

Conditions de réaction
Référence
Chemical investigation of flavonoid constituents of Zanthoxylum ovalifolium (Wt) (N. O. Rutaceae)
Adinarayana, D.; et al, Acta Ciencia Indica, 1988, 14(2), 143-6

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of 3,4,5-trimethoxycinnamic acid
Zhang, Guanggui; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762

Synthetic Routes 6

Conditions de réaction
1.1 Catalysts: Pyridine ,  Piperidine Solvents: Toluene ;  24 h, 180 °C
2.1 Reagents: Sodium hydroxide ;  rt
Référence
Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives
Zhao, Zefeng; et al, Bioorganic Chemistry, 2019, 88,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → reflux; 5 h, reflux
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Référence
Synthesis of biphenyl compounds
Ren, Zhou-yang; et al, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Piperidine Solvents: Acetic acid ;  8 min, 130 °C
Référence
One-pot two-step synthesis of 4-vinylphenols from 4-hydroxy substituted benzaldehydes under microwave irradiation: a new perspective on the classical Knoevenagel-Doebner reaction
Sinha, Arun K.; et al, Tetrahedron, 2007, 63(4), 960-965

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Water ;  45 min, 60 °C; 60 °C → rt
Référence
Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation
Chavan, Hemant V.; et al, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 5 °C; 5 °C → 25 °C; 8 h, 25 °C → reflux
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  acidified
Référence
Copper/silver-mediated decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2Na
Yin, Jun; et al, Synthesis, 2014, 46(5), 607-612

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: Piperidine
Référence
Synthesis, biological evaluation and mechanism study of chalcone analogues as novel anti-cancer agents
Chen, Jie; et al, RSC Advances, 2015, 5(83), 68128-68135

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: 1-Butanol ;  1.5 - 3 h, reflux
Référence
Competitive formation of β-amino acids, propenoic, and ylidenemalonic acids by the Rodionov reaction from malonic acid, aldehydes, and ammonium acetate in alcoholic medium
Lebedev, A. V.; et al, Russian Journal of General Chemistry, 2005, 75(7), 1113-1124

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of 3,4,5-trimethoxycinnamic acid
Zhang, Guanggui; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 30 min, rt
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ;  0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of 3,4,5-trimethoxycinnamic acid
Zhang, Guanggui; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762

Synthetic Routes 15

Conditions de réaction
1.1 Solvents: Benzene ;  70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
Référence
Cinnamides as selective small-molecule inhibitors of a cellular model of breast cancer stem cells
Germain, Andrew R.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1834-1838

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  30 min, rt
2.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Référence
Synthesis of biphenyl compounds
Ren, Zhou-yang; et al, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Piperidine Solvents: Pyridine ;  3 h, reflux; 10 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h
Référence
Synthesis and pharmacological activities of 4-aryl-3,4-dihydrocoumarin derivatives
Sun, Jie; et al, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(1), 19-24

Synthetic Routes 18

Conditions de réaction
1.1 Catalysts: Ethylenediamine ,  Carbon nitride Solvents: Toluene ;  105 °C
Référence
Pore size engineering of hexagonal mesoporous carbon nitride (HMCN) for high catalytic performance in the synthesis of α, β-unsaturated acid and its derivatives
Palani, Elamathi; et al, Applied Surface Science, 2019, 463, 481-491

3,4,5-Trimethoxycinnamic acid Raw materials

3,4,5-Trimethoxycinnamic acid Preparation Products

3,4,5-Trimethoxycinnamic acid Littérature connexe

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID
sfd16087
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête